Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride
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Overview
Description
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of a nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural substrates.
Industrial Applications: The compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share structural similarities with ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride.
Oxetane Derivatives: Compounds like methyl 2-(oxetan-3-ylidene)acetate also exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an azetidine ring and an ester functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H18Cl2N2O2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H |
InChI Key |
DDODKNMDJDFTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C1CNC1.Cl.Cl |
Origin of Product |
United States |
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